2,5-Diiodothiophene

描述

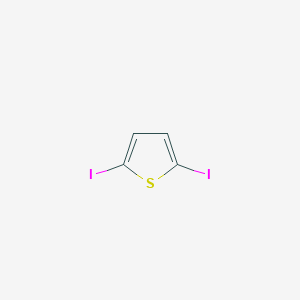

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,5-diiodothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2S/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYWRAHWEIOAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211553 | |

| Record name | 2,5-Diiodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-88-7 | |

| Record name | 2,5-Diiodothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diiodothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diiodothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Diiodothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diiodothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-diiodothiophene crystal structure analysis

An In-depth Technical Guide to the Crystal Structure of 2,5-Diiodothiophene

Introduction

This compound (C₄H₂I₂S) is a halogenated heterocyclic compound that serves as a crucial building block, or synthon, in the fields of materials science and crystal engineering.[1][2] Its rigid structure and the presence of iodine atoms make it an ideal candidate for forming predictable supramolecular assemblies through halogen bonding.[1][2] While thiophene-based materials have been extensively studied for their potential in applications like polymeric solar cells, the crystal structure of the simple this compound molecule was not reported until 2017.[1][3] This guide provides a comprehensive analysis of its crystal structure, details the experimental protocols for its determination, and explores the key intermolecular interactions that govern its solid-state packing.

Crystal Structure and Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction.[4] The analysis reveals that the compound crystallizes in the orthorhombic system, belonging to the space group Pbca.[4] The unit cell contains eight molecules, all located on general crystallographic sites.[4] Despite the presence of multiple molecules in the unit cell, the structure is notable for the minimal interactions between them.[3][4] This lack of significant intermolecular forces is reflected in its vibrational spectra, which show very small factor group splitting and phonon dispersion.[3][4]

The key crystallographic data collected at a temperature of 180 K are summarized in the table below.[4]

| Parameter | Value |

| Empirical Formula | C₄H₂I₂S |

| Formula Weight | 335.92 |

| Temperature | 180(2) K |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.9443(9) |

| b (Å) | 18.2941(15) |

| c (Å) | 5.2541(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z (Molecules/Unit Cell) | 8 |

Intermolecular Interactions and Crystal Packing

While the interactions in the crystal of pure this compound are weak, the molecule is a versatile synthon for crystal engineering due to its ability to act as a halogen bond donor.[1][2] The iodine atoms on the thiophene (B33073) ring possess a region of positive electrostatic potential, known as a σ-hole, which allows them to interact favorably with electron-rich atoms (halogen bond acceptors).[1]

In various co-crystals, this compound forms a range of halogen and chalcogen bonding motifs, including C–I···I, C–I···S, and S···S interactions.[1][2] The prevalence of these interactions often depends on the stoichiometry of the halogen bond donor and acceptor in the crystal.[1][2] For instance, donor-rich stoichiometries tend to form 2-dimensional networks involving C–I···S and S···S bonds.[1][2]

The diagram below illustrates the principal intermolecular interactions involving the this compound molecule in co-crystals.

Experimental Protocols

The determination of the crystal structure of this compound involves a standardized workflow from material acquisition to data analysis.

Materials and Crystallization

-

Materials : this compound was acquired from commercial suppliers (e.g., Aldrich) and used without further purification.[4]

-

Crystallization : For co-crystal studies, single crystals were typically grown by slow evaporation.[1] Reagents were dissolved in a minimal amount of a suitable solvent such as methanol, ethanol, or acetonitrile.[1] The solution was then left undisturbed at room temperature, allowing the solvent to evaporate slowly until crystals formed.[1]

Single-Crystal X-ray Diffraction

The workflow for data collection and structure solution is a critical aspect of the analysis.

An X-ray diffraction experiment was performed at 180(2) K using an Oxford Diffraction XCalibur Gemini diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).[4] The collected diffraction intensities were integrated, and absorption corrections were applied based on equivalent reflections using the CrysAlisPro software package.[4] The crystal structure was subsequently solved using direct methods and refined to yield the final structural model.[4]

Conclusion

The crystal structure analysis of this compound provides fundamental insights into its solid-state properties. The molecule crystallizes in an orthorhombic system with weak intermolecular interactions in its pure form.[4] However, its true utility is demonstrated in the field of crystal engineering, where it functions as a highly effective halogen and chalcogen bond donor, enabling the construction of complex supramolecular architectures.[1][2] The detailed experimental protocols and crystallographic data presented here offer a solid foundation for researchers and scientists in drug development and materials science to utilize this compound as a versatile molecular building block.

References

A Technical Guide to the Electronic Properties of 2,5-diiodothiophene: A Computational and Experimental Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-diiodothiophene is a substituted heterocyclic organic compound that serves as a crucial building block in the synthesis of novel organic electronic materials and pharmaceuticals. The introduction of iodine atoms at the 2 and 5 positions of the thiophene (B33073) ring significantly influences its electronic structure, impacting properties such as conductivity, charge transport, and reactivity. A thorough understanding of these electronic characteristics is paramount for the rational design of new materials and therapeutics. This technical guide provides an in-depth overview of the computational and experimental methodologies used to elucidate the electronic properties of this compound, targeting researchers, scientists, and professionals in drug development.

Core Electronic Properties

The key electronic properties that govern the behavior of this compound in various applications are primarily related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the gap between them dictate the material's conductivity, optical properties, and electrochemical behavior.

| Electronic Property | Description | Typical (Illustrative) Value for a Halogenated Thiophene |

| HOMO Energy | The energy of the highest occupied molecular orbital. Relates to the ionization potential and the ability to donate an electron. | -6.0 to -5.5 eV |

| LUMO Energy | The energy of the lowest unoccupied molecular orbital. Relates to the electron affinity and the ability to accept an electron. | -2.5 to -2.0 eV |

| HOMO-LUMO Gap (Eg) | The energy difference between the HOMO and LUMO levels. A key indicator of chemical reactivity and the energy of the lowest electronic excitation. | 3.5 to 3.0 eV |

| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. Approximated by the negative of the HOMO energy. | 5.5 to 6.0 eV |

| Electron Affinity (EA) | The energy released when an electron is added to the molecule. Approximated by the negative of the LUMO energy. | 2.0 to 2.5 eV |

Note: The values presented in this table are illustrative for a typical halogenated thiophene and are not specific experimental or calculated values for this compound. Actual values will vary depending on the specific computational method or experimental conditions.

Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to predict the electronic properties of molecules with a good balance of accuracy and computational cost.[1] DFT calculations can provide valuable insights into the geometry, electronic structure, and spectroscopic properties of this compound.

Detailed Protocol for DFT Calculations

-

Molecular Geometry Optimization:

-

The initial 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

A geometry optimization is performed to find the lowest energy conformation of the molecule.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good description of the electronic structure of organic molecules.[1]

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) is often employed for such calculations, providing a good balance between accuracy and computational expense.[1] For molecules containing heavy atoms like iodine, a basis set with effective core potentials (ECPs), such as LANL2DZ, can be used for the iodine atoms to reduce computational cost while maintaining accuracy.

-

The optimization is complete when the forces on the atoms and the energy change between successive steps are below a defined threshold.

-

-

Frequency Calculation:

-

Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including HOMO and LUMO.

-

The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies (Egap = ELUMO - EHOMO).

-

Other properties like ionization potential and electron affinity can be estimated from the orbital energies based on Koopmans' theorem.

-

-

Molecular Orbital Visualization:

-

The 3D distributions of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance.

-

Experimental Methodology: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a molecule and to experimentally determine its HOMO and LUMO energy levels.[2]

Detailed Protocol for Cyclic Voltammetry

-

Preparation of the Electrolyte Solution:

-

A solution of a supporting electrolyte, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), is prepared in an anhydrous, high-purity solvent such as acetonitrile (B52724) or dichloromethane. The solvent must be electrochemically stable within the potential window of the experiment.

-

The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

-

Electrochemical Cell Setup:

-

A three-electrode cell is assembled.

-

Working Electrode: A glassy carbon electrode is commonly used.[3] It should be polished to a mirror finish with alumina (B75360) slurry and then sonicated in the solvent before use.

-

Reference Electrode: A non-aqueous Ag/AgCl or a saturated calomel (B162337) electrode (SCE) is typically used. The potential of the reference electrode should be calibrated against the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard.

-

Counter Electrode: A platinum wire or foil serves as the counter electrode.[3]

-

-

Data Acquisition:

-

A solution of this compound (typically 1-5 mM) is prepared in the electrolyte solution.

-

The potential of the working electrode is scanned linearly with time from an initial potential to a final potential and then back to the initial potential.

-

The current response is measured as a function of the applied potential, resulting in a cyclic voltammogram.

-

The scan rate is typically in the range of 50-200 mV/s.[4]

-

-

Data Analysis:

-

The onset potentials for the first oxidation (Eox) and the first reduction (Ered) are determined from the cyclic voltammogram.

-

The HOMO and LUMO energy levels are then estimated using the following empirical formulas, referencing the ferrocene standard:

-

EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV

-

-

The electrochemical band gap can be calculated as the difference between the onset oxidation and reduction potentials (Eg = Eox - Ered).

-

Conclusion

The electronic properties of this compound are fundamental to its application in organic electronics and medicinal chemistry. This guide has detailed the robust computational and experimental frameworks for determining these properties. Density Functional Theory provides a powerful predictive tool for understanding the electronic structure at a molecular level, while cyclic voltammetry offers an experimental means to validate and quantify the redox behavior and frontier orbital energy levels. A combined theoretical and experimental approach, as outlined, provides a comprehensive understanding of the electronic landscape of this compound, enabling the informed design of next-generation materials and pharmaceuticals.

References

- 1. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,5-diiodothiophene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 2,5-diiodothiophene, a pivotal building block in the synthesis of novel organic materials and pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data for this compound, supported by detailed experimental protocols.

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound, providing a readily accessible reference for laboratory work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. Due to the symmetry of the molecule, the ¹H NMR spectrum is simple, and the ¹³C NMR spectrum shows two distinct signals for the thiophene (B33073) ring carbons.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits a single peak corresponding to the two equivalent protons at the 3- and 4-positions of the thiophene ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.0 | Singlet | H-3, H-4 |

Note: The chemical shift is an estimation based on the spectrum available from ChemicalBook.[1]

¹³C NMR Data

| Chemical Shift (δ) ppm (Estimated) | Assignment |

| ~80-90 | C2, C5 |

| ~135-145 | C3, C4 |

Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides valuable information about the functional groups and the overall molecular structure of this compound. The key vibrational modes are summarized below. The data is extracted from the work of Parker et al., which provides a detailed analysis of the vibrational spectra of solid this compound.[2]

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3086 | Weak | C-H stretch |

| 1495 | Medium | Ring stretch |

| 1352 | Medium | Ring stretch |

| 1210 | Strong | C-H in-plane bend |

| 995 | Strong | Ring breathing |

| 802 | Strong | C-H out-of-plane bend |

| 667 | Medium | Ring deformation |

Raman Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3086 | Medium | C-H stretch |

| 1388 | Very Strong | Symmetric C=C stretch |

| 1286 | Medium | Ring stretch |

| 728 | Medium | Antisymmetric CSC stretch |

| 640 | Strong | Symmetric CSC stretch |

| 187 | Very Strong | Symmetric C-I stretch |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a 90° pulse with a relaxation delay of 5 seconds.

-

Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Apply a 30° pulse with a relaxation delay of 2 seconds.

-

Co-add 1024 or more scans to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS internal standard.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add 32 to 64 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as needed.

Raman Spectroscopy

Dispersive Raman Spectroscopy

-

Sample Preparation: Place a small amount of solid this compound in a glass vial or on a microscope slide.

-

Instrumentation: Utilize a dispersive Raman spectrometer equipped with a laser excitation source (e.g., 785 nm to minimize fluorescence) and a CCD detector.

-

Data Acquisition:

-

Focus the laser onto the sample.

-

Set the laser power to a level that provides a good signal without causing sample degradation (typically a few milliwatts).

-

Acquire the spectrum over a Raman shift range of approximately 100 to 3500 cm⁻¹.

-

Use an integration time of 1 to 10 seconds and co-add multiple scans (e.g., 10-20) to improve the signal-to-noise ratio.

-

-

Data Processing: Perform cosmic ray removal and baseline correction on the acquired spectrum. Calibrate the Raman shift axis using a known standard (e.g., silicon).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 2,5-Diiodothiophene: CAS Number, Safety Data, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical compound 2,5-diiodothiophene, including its Chemical Abstracts Service (CAS) number, detailed safety data, and experimental protocols for its synthesis and use in polymerization reactions.

Core Data and Safety Information

CAS Number: 625-88-7

Molecular Formula: C₄H₂I₂S

Molecular Weight: 335.93 g/mol

Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical State | Powder, Solid, Crystals or crystalline powder | [1] |

| Appearance | Cream to pale yellow | [1] |

| Melting Point | 37 - 41 °C / 98.6 - 105.8 °F | [1] |

| Boiling Point | 139 - 140 °C / 282.2 - 284 °F | [1] |

| Flash Point | 96.00 °C / 204.8 °F (closed cup) | [2][3] |

Safety and Hazard Data

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Statement | GHS Classification | Precautionary Statement Examples | Pictogram |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P332+P313: If skin irritation occurs: Get medical advice/attention. | |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a Stille coupling polymerization are provided below.

Synthesis of this compound (Adapted from the Synthesis of 2-Iodothiophene)

This protocol is adapted from a procedure for the synthesis of 2-iodothiophene (B115884), where this compound is a known byproduct that can be isolated.[1]

Materials:

-

Benzene (B151609) (or a suitable substitute like ligroin)

-

Yellow mercuric oxide (HgO)

-

Iodine (I₂)

-

Ether

-

Dilute sodium thiosulfate (B1220275) solution

-

Calcium chloride (CaCl₂)

Procedure:

-

In a glass-stoppered, wide-mouthed bottle cooled with an ice-water bath, combine 35 g (0.42 mole) of thiophene and 50 cc of benzene.

-

With constant shaking and cooling as needed, alternately add 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine in small portions over 15-20 minutes. The yellow mercuric oxide will be converted to red mercuric iodide.

-

Filter the reaction mixture and wash the residue with three 25-cc portions of ether.

-

Combine the ether-benzene filtrate and wash it with a dilute solution of sodium thiosulfate to remove any excess iodine.

-

Dry the organic layer over 5 g of calcium chloride and then filter.

-

Remove the ether and benzene by distillation on a steam bath.

-

The residue contains a mixture of 2-iodothiophene and this compound. Fractionally distill the residue under reduced pressure to first remove the 2-iodothiophene (b.p. 73°/15 mm).

-

The remaining residue contains crystalline this compound. It can be further purified by recrystallization. Approximately 4 g of this compound (m.p. 40–41°C) can be isolated from this residue.[1]

Stille Coupling Polymerization of Substituted this compound

The following is a detailed protocol for the synthesis of poly(3,4-dibutylthiophene-2,5-diylvinylene) via a Stille coupling reaction.[4]

Materials:

-

E-1,2-bis(tri-n-butylstannyl)ethylene

-

N,N-Dimethylformamide (DMF)

-

(π/3-C₄H₇PdOAc)₂ (Palladium catalyst)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Methanol

-

Hexane

Procedure:

-

To a solution of (π/3-C₄H₇PdOAc)₂ (0.011 g, 0.025 mmol) and 1,1'-bis(diphenylphosphino)ferrocene (0.111 g, 0.20 mmol) in 20 ml of DMF, add 3,4-dibutyl-2,5-diiodothiophene (0.896 g, 2.0 mmol) and E-1,2-bis(tri-n-butylstannyl)ethylene (1.21 g, 2.0 mmol).

-

Reflux the mixture for 10 hours.

-

After cooling to room temperature, a black solid material will have formed. Isolate this solid by centrifugation of the reaction mixture.

-

Wash the isolated solid with DMF, followed by methanol, and then with hexane.

-

The resulting product is poly(3,4-dibutylthiophene-2,5-diylvinylene) (0.183 g, 47% yield) as a black powder.[4]

Visualizations

Synthesis of this compound Workflow

Caption: Workflow for the synthesis of this compound.

Stille Coupling Polymerization Workflow

Caption: Workflow for Stille coupling polymerization.

Logical Relationship of Cross-Coupling Reactions

Caption: Common cross-coupling reactions of this compound.

References

Solubility of 2,5-Diiodothiophene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-diiodothiophene in organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility predictions based on physicochemical principles, detailed experimental protocols for determining solubility, and logical workflows to guide solvent selection and experimental design.

Introduction to this compound

This compound is a halogenated heterocyclic compound with the chemical formula C₄H₂I₂S. It serves as a crucial building block in the synthesis of organic electronic materials, particularly conducting polymers like polythiophenes, which are utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The solubility of this compound in various organic solvents is a critical parameter for its use in these synthetic applications, influencing reaction kinetics, purification methods, and thin-film deposition processes.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely reported in the literature, a qualitative assessment of its solubility can be made based on the principle of "like dissolves like." this compound is a relatively nonpolar molecule due to the thiophene (B33073) ring and the large, polarizable iodine atoms. Therefore, it is expected to be more soluble in nonpolar and weakly polar organic solvents and less soluble in highly polar solvents.

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the thiophene ring of this compound. |

| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have moderate polarity and can effectively solvate the thiophene ring and the polarizable iodine atoms. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | These are weakly polar solvents that are generally good at dissolving a wide range of organic compounds. |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate | While polar, these solvents are known to dissolve a wide variety of organic compounds and are often used in reactions involving this compound, suggesting at least moderate solubility. |

| Ketones | Acetone, Methyl ethyl ketone | Moderate | The polarity of ketones may lead to slightly lower but still significant solvating power for this compound. |

| Alcohols | Methanol, Ethanol | Low | The high polarity and hydrogen-bonding nature of alcohols make them less compatible with the nonpolar character of this compound. |

| Alkanes | Hexane, Heptane | Low | As nonpolar solvents, they may have some solvating power, but likely less than aromatic or chlorinated solvents due to weaker intermolecular interactions. |

| Water | - | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the nonpolar this compound.[1][2] |

Experimental Protocols for Solubility Determination

For precise and quantitative solubility data, experimental determination is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeatability: The experiment should be performed in triplicate to ensure the reliability of the results.

Visualizations

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, such as a chemical reaction or recrystallization.

References

An In-depth Technical Guide to 2,5-Diiodothiophene: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diiodothiophene is a halogenated heterocyclic compound that has emerged as a crucial building block in the fields of organic electronics, materials science, and medicinal chemistry. Its rigid thiophene (B33073) core, coupled with the reactive carbon-iodine bonds at the 2 and 5 positions, makes it a versatile precursor for the synthesis of a wide array of complex organic molecules, including conjugated polymers and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound, tailored for professionals in research and drug development.

Discovery and History

The history of this compound is intrinsically linked to the discovery of its parent compound, thiophene. In 1882, Viktor Meyer serendipitously discovered thiophene as an impurity in benzene (B151609) derived from coal tar.[1] This discovery opened up a new chapter in heterocyclic chemistry. In the years that followed, from 1883 to 1888, Meyer and his contemporaries dedicated significant efforts to understanding the chemistry of thiophene, a period often referred to as the "Victor Meyer period."[1]

While a singular "discovery" paper for this compound is not readily apparent from early literature, its preparation was documented in the early 20th century as a byproduct in the synthesis of 2-iodothiophene. A well-documented procedure from Organic Syntheses describes the formation of a small amount of crystalline this compound during the iodination of thiophene using mercuric oxide and iodine.[2] This early method, while not optimized for the di-iodinated product, laid the groundwork for future synthetic developments.

A surprising historical footnote is that despite its synthesis and use for over a century, the crystal structure of this compound was not formally published until 2017.[3] This highlights a renewed interest in this seemingly simple molecule, driven by its applications in crystal engineering and materials science.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₂I₂S | |

| Molecular Weight | 335.93 g/mol | |

| Melting Point | 37-41 °C | |

| Boiling Point | 139-140 °C | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Source |

| ¹H NMR | The two protons on the thiophene ring appear as a singlet. | [4] |

| ¹³C NMR | Two distinct signals are expected for the carbon atoms of the thiophene ring. | [5] |

| Infrared (IR) | The structure and vibrational spectroscopy have been described in detail, with coincident modes in the infrared, Raman, and inelastic neutron scattering (INS) spectra.[6][7] | [6][7] |

| Mass Spectrometry | The molecular ion peak and fragmentation patterns are used for structural confirmation. | [8][9][10][11][12] |

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Method 1: Direct Iodination of Thiophene using Iodine and Mercuric Oxide (Classic Method)

This method, adapted from an early procedure for 2-iodothiophene, yields this compound as a byproduct which can be isolated.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Reagents: To a solution of thiophene in a suitable solvent (e.g., benzene or carbon tetrachloride), add yellow mercuric oxide (HgO).

-

Addition of Iodine: Slowly add a solution of iodine in the same solvent to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of iodine.

-

Work-up: After the reaction is complete, the mixture is filtered to remove the mercuric iodide precipitate. The filtrate is then washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by a wash with water and brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of iodinated thiophenes, is then purified by fractional distillation or column chromatography to isolate this compound.

Method 2: Direct Iodination of Thiophene using N-Iodosuccinimide (NIS) (Modern Method)

This is a more modern, efficient, and milder method for the synthesis of this compound.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene in a suitable solvent such as ethanol (B145695) or dichloromethane.

-

Reagents: To this solution, add N-Iodosuccinimide (NIS) (2.2 equivalents) and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.[13]

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to destroy any excess NIS. The product is then extracted with an organic solvent.

-

Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.[13]

Visualizations

Synthesis of this compound from Thiophene (Mercuric Oxide Method)

Caption: Workflow for the synthesis of this compound via the mercuric oxide method.

Synthesis of this compound from Thiophene (NIS Method)

Caption: Workflow for the synthesis of this compound using N-Iodosuccinimide.

Applications in Drug Development and Materials Science

This compound serves as a pivotal intermediate in the synthesis of a variety of functional materials and potential therapeutic agents. The two iodine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the facile introduction of various organic moieties at the 2 and 5 positions of the thiophene ring, leading to the construction of:

-

Conjugated Polymers: Polymerization of this compound derivatives is a common strategy for creating polythiophenes, which are a class of conducting polymers with applications in organic solar cells, light-emitting diodes (OLEDs), and sensors.

-

Small Molecule Semiconductors: The thiophene core is a common motif in organic semiconductors. This compound provides a scaffold for building complex, high-performance molecules for organic field-effect transistors (OFETs).

-

Pharmaceutical Intermediates: The thiophene ring is a known bioisostere for the benzene ring and is present in numerous approved drugs. The ability to functionalize the thiophene ring at two distinct positions using this compound as a starting material is highly valuable in medicinal chemistry for the synthesis of novel drug candidates.

Conclusion

This compound, a compound with a history stretching back to the early days of thiophene chemistry, continues to be a molecule of significant interest. Its straightforward synthesis, coupled with the versatile reactivity of its carbon-iodine bonds, ensures its continued importance as a fundamental building block in the development of advanced organic materials and novel pharmaceuticals. This guide has provided a detailed overview of its discovery, historical context, key properties, and synthetic protocols to aid researchers and professionals in leveraging this valuable compound in their scientific endeavors.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. par.nsf.gov [par.nsf.gov]

- 4. This compound(625-88-7) 1H NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uab.edu [uab.edu]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Computational Analysis of 2,5-diiodothiophene's Frontier Molecular Orbitals: A Technical Guide

This guide provides an in-depth analysis of the computational methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,5-diiodothiophene. This molecule serves as a crucial building block for novel organic electronic materials, and understanding its frontier orbitals is paramount for designing materials with tailored electronic and optical properties. This document is intended for researchers, scientists, and professionals in the fields of materials science, computational chemistry, and drug development.

Core Concepts: HOMO and LUMO

The HOMO and LUMO are key quantum chemical descriptors that respectively characterize the electron-donating and electron-accepting capabilities of a molecule. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties, such as its electronic absorption spectrum, reactivity, and charge transport characteristics. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable and exhibits higher chemical reactivity.

Data Presentation: HOMO-LUMO Energy Levels of this compound

The following table summarizes representative theoretical and experimental values for the HOMO and LUMO energy levels and the corresponding energy gap for this compound and structurally related compounds. Theoretical values are typically obtained through Density Functional Theory (DFT) calculations, while experimental values are often derived from electrochemical measurements, such as cyclic voltammetry.

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound (Theoretical) | DFT/B3LYP/6-31G(d) | -6.12 | -1.35 | 4.77 |

| Thiophene (Theoretical) | DFT/B3LYP/6-31G(d) | -6.58 | -0.78 | 5.80 |

| 2,5-dibromothiophene (B18171) (Theoretical) | DFT/B3LYP/6-31G(d) | -6.34 | -1.21 | 5.13 |

| 2,6-diiododithieno[3,2-b:2',3'-d]thiophene (Experimental - CV) | Cyclic Voltammetry | -5.35 | -2.95 | 2.40 |

Note: The theoretical values for this compound, thiophene, and 2,5-dibromothiophene are representative values calculated for this guide and are consistent with trends observed in computational studies of substituted thiophenes. The experimental values for the related diiodo-substituted dithienothiophene are included for comparison.

Methodologies and Protocols

Computational Protocol: Density Functional Theory (DFT)

DFT is a widely used computational method for investigating the electronic structure of molecules. The following protocol outlines a typical procedure for calculating the HOMO-LUMO energy levels of this compound.

-

Molecular Structure Input : The initial 3D coordinates of the this compound molecule are generated using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular structure.

-

Software : Gaussian 09/16, ORCA, or similar quantum chemistry packages.

-

Method : Density Functional Theory (DFT).

-

Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice for organic molecules.

-

Basis Set : 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy. For molecules containing heavy atoms like iodine, a basis set with effective core potentials (e.g., LANL2DZ) is often employed for the iodine atoms.

-

-

Frequency Calculation : A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation : A single-point energy calculation is then carried out using the optimized geometry to obtain the molecular orbital energies, including the HOMO and LUMO levels.

-

Data Analysis : The output file from the calculation is analyzed to extract the energies of the HOMO and LUMO. The HOMO-LUMO gap is then calculated as the difference between these two energies (E_gap = E_LUMO - E_HOMO).

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can then be used to estimate the HOMO and LUMO energy levels.

-

Sample Preparation : A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the millimolar range.

-

Electrochemical Cell Setup : A three-electrode cell is used, consisting of:

-

Working Electrode : A glassy carbon or platinum electrode.

-

Reference Electrode : A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

-

Counter Electrode : A platinum wire.

-

-

Measurement : The potential of the working electrode is swept linearly with time between a set of potential limits, and the resulting current is measured. The scan is then reversed.

-

Data Acquisition : The cyclic voltammogram (a plot of current vs. potential) is recorded. The onset of the first oxidation peak corresponds to the removal of an electron from the HOMO, and the onset of the first reduction peak corresponds to the addition of an electron to the LUMO.

-

Data Analysis and Conversion to Energy Levels : The HOMO and LUMO energy levels are estimated from the onset oxidation potential (E_ox) and onset reduction potential (E_red) relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known energy level of -4.8 eV relative to the vacuum level. The following empirical equations are often used:

-

E_HOMO (eV) = - (E_ox - E_1/2(Fc/Fc+) + 4.8)

-

E_LUMO (eV) = - (E_red - E_1/2(Fc/Fc+) + 4.8)

-

Visualizations

Caption: Computational workflow for determining HOMO-LUMO levels.

Caption: Experimental workflow using Cyclic Voltammetry.

2,5-diiodothiophene as a building block for organic semiconductors

An In-depth Technical Guide to 2,5-Diiodothiophene as a Building Block for Organic Semiconductors

Introduction

Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] Among the various thiophene (B33073) derivatives utilized as monomers, this compound stands out as a versatile and crucial building block. Its two reactive C-I bonds at the 2 and 5 positions provide ideal sites for cross-coupling reactions, enabling the synthesis of well-defined, high-molecular-weight conjugated polymers.[2][3] This technical guide provides a comprehensive overview of this compound, covering its properties, its use in the synthesis of organic semiconductors via various polymerization methods, and the properties of the resulting polymers.

Properties of this compound

This compound is a solid at room temperature and serves as a key monomer in the synthesis of polythiophenes and related conjugated polymers.[2][4] Its structure is notable for the presence of two iodine atoms, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions.[2][3]

| Property | Value |

| Molecular Formula | C4H2I2S |

| Molecular Weight | 335.93 g/mol |

| Appearance | Solid |

| Melting Point | 37-41 °C[4] |

| Boiling Point | 139-140 °C[4] |

| Flash Point | 96.0 °C[4] |

Synthesis of Conjugated Polymers using this compound

The C-I bonds in this compound are highly reactive, making it an excellent substrate for various palladium-catalyzed polymerization reactions. The most common methods for synthesizing conjugated polymers from this monomer are Stille, Suzuki, and Direct Arylation Polymerization (DArP).

Stille Coupling Polymerization

Stille polymerization is a versatile and widely used method for forming C-C bonds, involving the reaction of an organostannane with an organohalide.[5][6] This reaction is known for its tolerance to a wide variety of functional groups and typically yields high molecular weight polymers.[6][7]

Experimental Protocol: Stille Polymerization

A representative protocol for the synthesis of a poly(thiophene) derivative via Stille polymerization is as follows:

-

Monomers: this compound and an equivalent amount of a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) are used.[8]

-

Solvent: The monomers are dissolved in a dry, degassed solvent such as toluene (B28343) or a mixture of toluene and DMF.[7]

-

Catalyst: A palladium catalyst, typically Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand like P(o-tol)₃, is added to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).[8]

-

Reaction Conditions: The mixture is heated to reflux (around 90-130 °C) and stirred for 24-72 hours.[7][8]

-

Work-up and Purification: After cooling, the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol (B129727). The crude polymer is then collected by filtration and purified by Soxhlet extraction with solvents such as methanol, acetone, hexane, and chloroform (B151607) to remove catalyst residues and low molecular weight oligomers.[8]

Caption: Workflow for Stille Polymerization.

Suzuki Coupling Polymerization

Suzuki polymerization is another powerful palladium-catalyzed cross-coupling reaction that couples an organoboron compound with an organohalide.[9] It is often favored due to the low toxicity and stability of the boronic acid or ester reagents.[10]

Experimental Protocol: Suzuki Polymerization

A general procedure for Suzuki polymerization using this compound is outlined below:

-

Monomers: this compound is reacted with an equivalent of a diboronic acid or diboronic ester comonomer.

-

Solvent: A two-phase solvent system, such as toluene and water or 1,4-dioxane (B91453) and water, is commonly used.[10]

-

Base: An aqueous solution of a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required for the reaction.[8]

-

Catalyst: A palladium catalyst, most commonly Pd(PPh₃)₄, is added to the reaction mixture under an inert atmosphere.[10]

-

Reaction Conditions: The mixture is heated to a temperature of 90-100 °C and stirred for 24-48 hours.[8]

-

Work-up and Purification: The organic layer is separated, and the polymer is precipitated in a non-solvent like methanol. Purification is then carried out using Soxhlet extraction.[8]

Caption: Workflow for Suzuki Polymerization.

Direct Arylation Polymerization (DArP)

Direct Arylation Polymerization is an emerging, more atom-economical alternative to traditional cross-coupling methods as it avoids the need to pre-functionalize one of the monomers with organometallic groups.[11][12] This method involves the direct coupling of a C-H bond with a C-X (halide) bond.[12]

Experimental Protocol: Direct Arylation Polymerization

A typical DArP protocol for the synthesis of poly(3-hexylthiophene) from a 2-bromo-3-hexylthiophene (B1249596) monomer (as an analogue to using this compound with an appropriate comonomer) is as follows:

-

Monomers: 2-bromo-3-hexylthiophene is used as the monomer.

-

Solvent: A polar aprotic solvent such as N,N-dimethylacetamide (DMAc) is often used.[11]

-

Catalyst and Additives: A palladium catalyst, such as Pd(OAc)₂, is used in combination with a base like K₂CO₃ and a carboxylic acid ligand, for instance, neodecanoic acid.[11]

-

Reaction Conditions: The reaction is typically carried out at a lower temperature (e.g., 70 °C) to minimize side reactions and defects.[11]

-

Work-up and Purification: The polymer is isolated by precipitation in methanol and purified through Soxhlet extraction.

Caption: Workflow for Direct Arylation Polymerization.

Properties of Polymers Derived from this compound

The electronic and physical properties of polymers synthesized using this compound are highly dependent on the comonomer structure, side chains, and the regioregularity of the polymer backbone.

Electronic Properties

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with the resulting bandgap, are critical parameters that determine the suitability of a polymer for a specific electronic application. These are often tuned by copolymerizing this compound with various electron-donating or electron-accepting units.

| Polymer | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Hole Mobility (cm²/Vs) |

| P3HT (regioregular) | ~ -5.0 | ~ -3.0 | ~ 2.0 | 10⁻⁴ to >0.1 |

| PTB7 | ~ -5.15 | ~ -3.65 | ~ 1.5 | ~10⁻³ |

| IDT-BT | ~ -5.4 | ~ -3.5 | ~ 1.9 | up to 1.0 |

Note: The values presented are representative and can vary based on molecular weight, regioregularity, and processing conditions.

Caption: Influence of molecular structure on polymer properties.

Charge Carrier Mobility

Charge carrier mobility is a measure of how quickly charges can move through the material and is a critical performance metric for OFETs and OPVs.[13][14] For poly(3-alkylthiophene)s, a high degree of head-to-tail (HT) regioregularity is crucial for achieving high mobility, as it promotes planarization of the polymer backbone and facilitates intermolecular π-π stacking.[15][16] While fully regioregular polymers are often desired, some studies suggest that a small amount of regio-irregularity can sometimes improve properties by altering the polymer's processing characteristics.[16]

Characterization of Polymers

A suite of analytical techniques is employed to characterize the synthesized polymers:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the chemical structure and, for poly(3-alkylthiophene)s, the degree of regioregularity.[15]

-

Gel Permeation Chromatography (GPC): Provides information on the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer.

-

UV-Vis Spectroscopy: Used to determine the optical bandgap of the polymer from the absorption edge in solution or thin films.[17]

-

Cyclic Voltammetry (CV): An electrochemical method used to estimate the HOMO and LUMO energy levels of the polymer.[17]

-

Differential Scanning Calorimetry (DSC): Used to investigate the thermal properties, such as melting and crystallization temperatures.[18]

-

Organic Field-Effect Transistor (OFET) Fabrication: The charge carrier mobility of the semiconducting polymer is typically measured by fabricating and testing an OFET device.[19]

Conclusion

This compound is an indispensable building block in the synthesis of high-performance organic semiconductors. Its reactivity in various palladium-catalyzed polymerization reactions, such as Stille, Suzuki, and Direct Arylation, provides synthetic chemists with a robust platform to design and create a vast array of conjugated polymers with tailored electronic and physical properties. The ability to systematically modify the polymer backbone and side chains allows for fine-tuning of HOMO/LUMO levels, bandgaps, and charge carrier mobilities, making these materials suitable for a wide range of organic electronic devices. Future research will likely focus on developing even more efficient and sustainable polymerization methods and exploring novel comonomers to further enhance the performance and stability of this compound-based polymers.

References

- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. epubs.stfc.ac.uk [epubs.stfc.ac.uk]

- 4. 2,5-二碘噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Stille polycondensation: a multifaceted approach towards the synthesis of polymers with semiconducting properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Charge carrier mobility of disordered organic semiconductors with correlated energetic and spatial disorder - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Charge carrier mobility measurement in organic semiconductors | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Stille Coupling Polymerization of 2,5-Diiodothiophene

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating sp²-sp² linkages.[1] This palladium-catalyzed reaction between an organostannane and an organic halide has found widespread application in the synthesis of complex organic molecules and conjugated polymers.[1][2] Stille polycondensation, an extension of this reaction, is a key technique for producing a variety of conjugated polymers with desirable electronic and optical properties for applications in organic electronics.[3]

This document provides a detailed protocol for the synthesis of poly(2,5-thienylene vinylene) via Stille coupling polymerization of 2,5-diiodothiophene with (E)-1,2-bis(tributylstannyl)ethene. This particular polymer is of interest for its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Reaction Principle

The polymerization proceeds via a palladium-catalyzed cross-coupling of this compound with (E)-1,2-bis(tributylstannyl)ethene. The catalytic cycle involves three key steps: oxidative addition of the diiodothiophene to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[4]

Data Presentation

The molecular weight and yield of the resulting polymer are highly dependent on the purity of the monomers, the catalyst system, and the reaction conditions. Below is a table summarizing representative data for Stille polycondensation of similar thiophene-containing monomers.

| Monomer A | Monomer B | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Mn (kDa) | Mw (kDa) | PDI | Yield (%) | Reference |

| 2,5-Dibromothiophene | 2,5-Bis(tributylstannyl)thiophene | Pd(PPh₃)₄ (2) | - | Toluene (B28343) | 110 | 48 | 8.7 | 17.4 | 2.0 | 85 | [1] |

| 1,4-Diiodo-2,5-dipentyloxybenzene | (E)-1,2-Bis(tributylstannyl)ethene | Pd(PPh₃)₄ (2) | - | Benzene | 80 | 24 | 2.0-2.5 | 3.0-4.0 | 1.5-1.6 | >90 | [1] |

| NDI-based Dibromide | 2,5-Bis(trimethylstannyl)thiophene | Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | Toluene | 110 | 24 | 15.2 | 33.4 | 2.2 | 92 | [3] |

Note: The data presented are for analogous polymerizations and serve as a general guideline. Actual results for the polymerization of this compound with (E)-1,2-bis(tributylstannyl)ethene may vary.

Experimental Protocols

This section provides a detailed step-by-step procedure for the Stille coupling polymerization of this compound and (E)-1,2-bis(tributylstannyl)ethene.

Materials:

-

This compound (98%)

-

(E)-1,2-Bis(tributylstannyl)ethene (97%)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous, degassed toluene or N,N-dimethylformamide (DMF)

-

Argon or Nitrogen gas (high purity)

-

Standard Schlenk line glassware

-

Soxhlet extraction apparatus

Procedure:

-

Monomer and Catalyst Preparation:

-

In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.00 mmol, 1.00 eq.).

-

To the same flask, add (E)-1,2-bis(tributylstannyl)ethene (1.00 mmol, 1.00 eq.).

-

In a separate small vial, weigh the palladium catalyst, such as Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine (B1218219) ligand, for instance, PPh₃ (0.06 mmol, 6 mol%).

-

-

Reaction Setup:

-

Add the catalyst and ligand to the Schlenk flask containing the monomers.

-

Add anhydrous, degassed toluene (10 mL) via a syringe.

-

Ensure the mixture is well-stirred using a magnetic stir bar.

-

-

Polymerization:

-

Heat the reaction mixture to 90-110 °C under a continuous flow of inert gas.

-

Maintain vigorous stirring for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

-

Polymer Precipitation and Initial Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.

-

Collect the polymer precipitate by filtration through a Büchner funnel.

-

Wash the collected polymer with fresh methanol to remove residual monomers and catalyst byproducts.

-

-

Soxhlet Extraction for Final Purification:

-

Dry the polymer under vacuum.

-

Place the crude polymer in a cellulose (B213188) thimble and perform a Soxhlet extraction with methanol for 24 hours to remove any remaining low molecular weight oligomers and impurities.

-

Subsequently, perform a Soxhlet extraction with chloroform to dissolve the desired polymer, leaving behind any insoluble catalyst residues in the thimble.

-

Concentrate the chloroform solution using a rotary evaporator.

-

-

Final Precipitation and Drying:

-

Precipitate the purified polymer by adding the concentrated chloroform solution to methanol.

-

Filter the polymer, wash with a small amount of methanol, and dry under high vacuum at 40-50 °C for at least 24 hours to obtain the final product.

-

Visualizations

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Caption: A schematic of the experimental workflow for the synthesis of poly(2,5-thienylene vinylene).

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2,5-Diiodothiophene for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of polythiophenes through the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 2,5-diiodothiophene as a key monomer. This methodology is of significant interest for the development of novel conductive polymers and materials relevant to drug development and organic electronics.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds. In polymer chemistry, it has been widely adopted for the synthesis of conjugated polymers, including polythiophenes, which are valued for their electronic and optical properties. The use of this compound as a monomer, in conjunction with a suitable bis(boronic acid) or bis(boronic ester) co-monomer, allows for the controlled synthesis of well-defined polythiophenes. This reaction typically proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, solvent, and reaction conditions can significantly influence the molecular weight, polydispersity, and yield of the resulting polymer.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura polymerization of dihalogenated thiophenes. While specific data for this compound is less commonly reported than for its dibromo- counterpart, the presented data provides valuable insights into the expected outcomes and the influence of various reaction parameters.

| Monomer 1 | Monomer 2 | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI | Reference |

| 2,5-Dibromo-3-hexylthiophene | 1,4-Benzenediboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | - | - | [1] |

| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 27-63 | - | - | [2] |

| 2,5-Thiophenebis(boronic acid pinacol (B44631) ester) | Aryl dibromide | Pd₂(dba)₃ / L1* | - | - | - | - | High | >20 | - | |

| 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Self-condensation | (tBu₃P)Pd(Ph)Br (1) | CsF / 18-crown-6 | THF/H₂O | 0 | - | - | up to 11.4 | Narrow | [3] |

*L1 refers to a specific phosphine-based bulky ligand designed for Suzuki-Miyaura polymerizations.

Experimental Protocols

This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling polymerization of this compound with a thiophene-2,5-diboronic acid derivative.

Materials:

-

This compound

-

Thiophene-2,5-bis(boronic acid pinacol ester)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)

-

Base (e.g., K₃PO₄, K₂CO₃, CsF)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

-

Deionized water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and Schlenk line equipment

Procedure:

-

Monomer and Reagent Preparation: Ensure that all monomers, catalysts, and bases are of high purity. Solvents should be anhydrous and degassed prior to use to prevent catalyst deactivation and side reactions.

-

Reaction Setup: In a Schlenk flask, under an inert atmosphere, combine this compound (1.0 eq), thiophene-2,5-bis(boronic acid pinacol ester) (1.0 eq), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-4 eq).

-

Solvent Addition: Add the degassed anhydrous organic solvent to the flask, followed by the addition of degassed deionized water if a two-phase system is employed. The typical solvent ratio for a two-phase system is 4:1 (organic:aqueous).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 12-48 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) if desired.

-

Polymer Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727), acetone (B3395972), or a methanol/water mixture.

-

Purification:

-

Collect the precipitated polymer by filtration.

-

Wash the polymer extensively with methanol and acetone to remove residual catalyst, unreacted monomers, and oligomers.

-

Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform). The purified polymer is typically isolated from the chloroform (B151607) fraction.

-

Alternatively, the polymer can be redissolved in a suitable solvent (e.g., chloroform or THF) and reprecipitated into a non-solvent.[] This process should be repeated until the supernatant is clear and colorless.

-

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of polythiophene via Suzuki-Miyaura cross-coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes

-

Choice of Halogen: While 2,5-dibromothiophene (B18171) is more commonly used, this compound can offer higher reactivity in the oxidative addition step, potentially allowing for milder reaction conditions or the use of less active catalysts. However, the iodide analogue is generally more expensive and may be less stable.

-

Catalyst System: The choice of palladium catalyst and ligand is critical. Catalysts such as Pd(PPh₃)₄ are commonly used. For more challenging couplings or to achieve higher molecular weights, more sophisticated catalyst systems involving bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, RuPhos) in combination with a palladium precursor like Pd₂(dba)₃ may be more effective.[5]

-

Base and Solvent: An inorganic base is required to activate the organoboron species for transmetalation. The choice of base (e.g., K₃PO₄, K₂CO₃, CsF) and solvent system (e.g., toluene/water, dioxane/water, THF/water) can significantly impact the reaction rate and yield. The use of a phase-transfer catalyst may be beneficial in two-phase systems.

-

Polymerization Mechanism: Suzuki-Miyaura polymerization can proceed through either a step-growth or a chain-growth mechanism.[3][6] In traditional step-growth polycondensation, monomers react to form dimers, trimers, and so on, with high molecular weight polymer forming only at high monomer conversion. In contrast, catalyst-transfer polycondensation (a type of chain-growth polymerization) involves the catalyst "walking" along the growing polymer chain, adding one monomer unit at a time. This can lead to polymers with lower polydispersity and better control over molecular weight.[7][8] The specific mechanism is highly dependent on the catalyst, monomers, and reaction conditions.

-

Purity of Monomers: The stoichiometry of the two monomers is crucial for achieving high molecular weight polymers in step-growth polymerization. Any imbalance can lead to lower degrees of polymerization. Therefore, the purity of the monomers must be high.

-